molecular formula C11H13ClN4 B2864165 3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine CAS No. 2034297-26-0

3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine

Cat. No. B2864165
CAS RN: 2034297-26-0
M. Wt: 236.7
InChI Key: CQOWBFPSSXONTI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves intermediate derivatization methods (IDMs) . The structures of these compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. Kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2 are crucial in cell signaling and regulation. Inhibitors targeting these kinases can be instrumental in the treatment of various malignancies, including triple-negative breast cancer .

Antiviral Activity

Derivatives of this compound class have shown potential as antiviral agents. For instance, indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be modified to enhance its antiviral properties.

Anticancer Properties

The structural framework of this compound is conducive to modifications that can target specific cancer pathways. By inhibiting key kinases involved in cancer cell proliferation, compounds like this can be developed into potent anticancer drugs .

Synthesis of Novel Drug Molecules

The compound’s structure allows for a variety of synthetic modifications, making it a valuable precursor in the synthesis of novel drug molecules. Its heterocyclic core is a common feature in many pharmacologically active compounds .

Covalent Inhibitors Development

The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for developing covalent inhibitors. These inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition, which is beneficial in chronic conditions .

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, this compound’s derivatives can be used as intermediates in the synthesis of complex molecules. For example, they can be employed in the synthesis of polymers or as building blocks for nanomaterials .

Safety and Hazards

Pyrazole derivatives can cause serious eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling these compounds .

properties

IUPAC Name

3-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-15(8-9-5-7-14-16(9)2)11-10(12)4-3-6-13-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOWBFPSSXONTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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